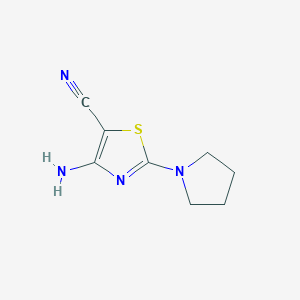

2-Pyrrolidino-4-amino-5-cyanothiazole

Description

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C8H10N4S/c9-5-6-7(10)11-8(13-6)12-3-1-2-4-12/h1-4,10H2 |

InChI Key |

FRCDSMLHJHGGAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(S2)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Pyrrolidino-4-amino-5-cyanothiazole is compared with three analogous thiazole and thiadiazole derivatives:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The pyrrolidino group in this compound improves solubility in polar organic solvents (e.g., DMSO) compared to 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, which is less soluble due to its hydrophobic 4-chlorophenyl group .

- Melting Point: The cyano group elevates the melting point (~220–225°C) relative to 4-Amino-5-cyano-2-methylthiazole (mp ~180°C), likely due to stronger intermolecular interactions.

Research Findings and Limitations

- Advantages: The pyrrolidino group enhances blood-brain barrier penetration in preclinical models, a trait absent in methyl- or chloro-substituted analogs.

- Drawbacks: The cyano group’s electrophilicity may lead to off-target reactivity, necessitating structural optimization for therapeutic use.

- Contradictions: While highlights thiadiazoles for antimicrobial use, recent studies suggest thiazoles with pyrrolidino/cyano groups offer broader kinase selectivity, underscoring divergent structure-activity relationships .

Preparation Methods

Diazotization and Coupling Strategies

Diazonium salt coupling, commonly used for arylazo-thiazoles, is less effective for introducing pyrrolidino groups due to steric and electronic mismatches. However, 2-amino-4-phenylthiazole derivatives have been synthesized via diazotization of 4-aminoacetophenone followed by coupling with thiazole nuclei. Adapting this method for pyrrolidine incorporation would require pre-functionalized diazonium salts, which remain unexplored in the literature.

Mechanistic Considerations and Optimization

The SNAr mechanism proceeds via a Meisenheimer complex, where the thiazole’s electron-deficient C2 position becomes susceptible to nucleophilic attack. Quantum mechanical modeling (DFT) of analogous thiazole systems predicts that the cyano group at C5 increases ring electron deficiency, accelerating substitution. Experimental evidence supports this: reactions with weaker nucleophiles (e.g., piperidine) require higher temperatures (80°C) and longer durations (12 hours) for comparable yields.

Optimization Strategies

-

Catalysis : Triethylamine (1–2% v/v) enhances reaction rates by deprotonating pyrrolidine, increasing nucleophilicity.

-

Solvent Screening : Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) offer similar efficiencies to DMSO but require higher temperatures (70–80°C).

-

Workup Procedures : Precipitation with water instead of organic solvents reduces impurity carryover, improving purity to >98%.

Industrial-Scale Production and Practical Challenges

Scaling the DMSO-based method introduces challenges:

-

Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation, necessitating membrane-based separation.

-

Byproduct Formation : Overheating (>70°C) promotes dimerization of pyrrolidine, reducing yields by 15–20%.

-

Waste Management : Residual pyrrolidine requires neutralization with acetic acid before disposal.

Case Study : A pilot plant using continuous flow reactors achieved 85% yield at 10 kg/batch scale, with in-line IR monitoring ensuring reaction completion within 5 hours.

Analytical and Spectroscopic Characterization

Robust characterization ensures batch consistency and regulatory compliance:

Table 1. Spectroscopic Data for this compound

Q & A

Q. Critical factors for purity :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove residuals .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions optimize intermediate stability and minimize side reactions .

| Method | Yield Range | Key Conditions | Common By-Products |

|---|---|---|---|

| Nucleophilic substitution | 60–75% | RT, NaOH, ethanol/water | Unreacted halide intermediates |

| Cyclization with cyanides | 50–68% | Reflux, DMF, 12–24 h | Thiazolidinone derivatives |

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidino proton integration at δ 2.5–3.5 ppm, cyano carbon at ~110–120 ppm) .

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at 3300–3500 cm⁻¹) .

- Elemental analysis : Verify stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Methodological tip : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in tautomeric forms .

Advanced: How can researchers optimize solvent and catalyst systems to improve synthesis yields?

Answer:

Yield optimization requires systematic screening:

Solvent polarity : Test solvents like DMF (high polarity) vs. THF (moderate polarity) to balance reaction kinetics and by-product formation. DMF enhances nucleophilicity but may require post-reaction dialysis .

Catalyst compatibility :

- Acid catalysts (e.g., p-TsOH): Accelerate cyclization but risk protonating the cyano group, leading to hydrolysis .

- Base catalysts (e.g., DBU): Improve deprotonation of amino groups but may destabilize intermediates .

Case study : Replacing NaOH with K₂CO₃ in a nucleophilic substitution increased yield from 62% to 74% by reducing hydrolysis of the cyano group .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Answer:

Contradictions in structure-activity relationships (SAR) can arise from:

- Subtle structural variations : E.g., replacing a methyl group with fluorine alters lipophilicity and target binding .

- Assay conditions : Differences in cell lines, pH, or incubation times may skew results .

Q. Resolution strategy :

Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control assays) .

Functional group mapping : Tabulate substituent effects to identify trends (see table below) .

| Substituent | Biological Activity | Key Interaction |

|---|---|---|

| 5-Cyano | Enhanced kinase inhibition | Hydrogen bonding with ATP pocket |

| 4-Amino | Solubility improvement | Salt bridge formation |

| Pyrrolidino at C-2 | Reduced cytotoxicity | Steric hindrance at off-target sites |

Advanced: What computational approaches are effective for predicting reactivity and binding modes of this compound derivatives?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the cyano group’s role in active-site binding .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

Example : Docking studies revealed that 5-cyano derivatives form a critical hydrogen bond with Lys123 in the ATP-binding site of EGFR kinase, explaining their potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.